molecular formula C9H13NO6S2 B015969 2,5-Dioxopyrrolidin-1-yl 4-(methylsulfonylthio)butanoate CAS No. 690632-55-4

2,5-Dioxopyrrolidin-1-yl 4-(methylsulfonylthio)butanoate

Cat. No. B015969
M. Wt: 295.3 g/mol
InChI Key: QBMLLSNVYXTICS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

"2,5-Dioxopyrrolidin-1-yl 4-(methylsulfonylthio)butanoate" is a chemical compound that may be involved in synthetic organic chemistry, particularly in the synthesis of pyrrolidine derivatives. These derivatives are significant due to their application in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of pyrrolidines and pyrroles often involves stereoselective methods and chemoselective cycloaddition reactions. A notable method includes a one-pot stereoselective synthesis of electron-deficient 4-substituted (E,E)-1-arylsulfonylbuta-1,3-dienes and their chemoselective [3+2] cycloaddition with azomethine ylides to furnish functionalized 1,3,4-trisubstituted pyrrolidines. Oxidation of these cycloadducts under mild conditions provides trisubstituted pyrroles (Sankar, Mahalakshmi, & Balasubramanian, 2013).

Scientific Research Applications

Sorption Experiments with Phenoxy Herbicides

A review on sorption experiments with phenoxy herbicides, including compounds with similar structural motifs, indicates the relevance of soil organic matter and iron oxides as sorbents. This research might imply potential environmental interactions of similar compounds, highlighting the importance of understanding their behavior in soil and water systems (Werner et al., 2012).

Health Benefits of Sulforaphane

Investigations into sulforaphane, a compound with a different chemical structure but also involving sulfur-containing functionalities, showcase the interest in such compounds for their potential health benefits. Sulforaphane has been studied for its antioxidant, anticancer, anti-inflammatory, and other beneficial effects, suggesting that compounds with related functionalities could also possess significant biological activities (Kim & Park, 2016).

Synthesis of N-Heterocycles

Research into the applications of tert-butanesulfinamide for the synthesis of N-heterocycles highlights the interest in sulfur-containing compounds for synthesizing biologically active molecules. Such studies could provide a framework for understanding how the compound might be utilized in synthesizing novel chemical entities with potential therapeutic applications (Philip et al., 2020).

Xylan Derivatives in Drug Delivery

Research on xylan derivatives for drug delivery applications emphasizes the role of chemical modifications in developing new materials for biomedical applications. This suggests potential research directions for modifying compounds like "2,5-Dioxopyrrolidin-1-yl 4-(methylsulfonylthio)butanoate" for specific functional applications, including their use in drug delivery systems (Petzold-Welcke et al., 2014).

Safety And Hazards

“2,5-Dioxopyrrolidin-1-yl 4-(methylsulfonylthio)butanoate” is not intended for human or veterinary use1. It is important to handle it with appropriate safety measures. Unfortunately, specific safety and hazard information is not available.


Future Directions

The future directions for the use of “2,5-Dioxopyrrolidin-1-yl 4-(methylsulfonylthio)butanoate” are not clear from the available information. However, related compounds have shown potential in various areas of research, such as improving monoclonal antibody production2. Further research could reveal more applications for this compound.


properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-methylsulfonylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO6S2/c1-18(14,15)17-6-2-3-9(13)16-10-7(11)4-5-8(10)12/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMLLSNVYXTICS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400053
Record name N-Succinimidyloxycarbonylpropyl Methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Succinimidyloxycarbonylpropyl Methanethiosulfonate

CAS RN

690632-55-4
Record name N-Succinimidyloxycarbonylpropyl Methanethiosulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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